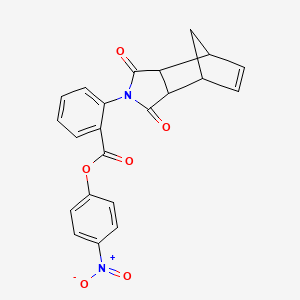![molecular formula C20H25N3O4S B12462229 3,4,5-triethoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B12462229.png)
3,4,5-triethoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-triethoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzamide core substituted with ethoxy groups and a pyridinylmethylcarbamothioyl moiety, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to yield the benzamide.
Introduction of the Pyridinylmethylcarbamothioyl Group: The pyridinylmethylcarbamothioyl group is introduced through a nucleophilic substitution reaction. This involves reacting the benzamide with pyridin-3-ylmethyl isothiocyanate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated purification techniques to ensure high purity of the final product.
化学反应分析
Types of Reactions
3,4,5-triethoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide and pyridinylmethylcarbamothioyl groups can be reduced to their respective amines and thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of 3,4,5-triethoxybenzoic acid derivatives.
Reduction: Formation of 3,4,5-triethoxybenzylamine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
3,4,5-triethoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential anticancer properties.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
作用机制
The mechanism of action of 3,4,5-triethoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and survival. The pyridine moiety may interact with the active site of these enzymes, leading to the disruption of their function and ultimately inducing cell death.
相似化合物的比较
Similar Compounds
3,4,5-trimethoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide: Similar structure but with methoxy groups instead of ethoxy groups.
3,4,5-triethoxy-N-(pyridin-3-ylmethyl)benzamide: Lacks the carbamothioyl group, which may affect its biological activity.
Uniqueness
3,4,5-triethoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide is unique due to the presence of both ethoxy groups and a pyridinylmethylcarbamothioyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C20H25N3O4S |
|---|---|
分子量 |
403.5 g/mol |
IUPAC 名称 |
3,4,5-triethoxy-N-(pyridin-3-ylmethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C20H25N3O4S/c1-4-25-16-10-15(11-17(26-5-2)18(16)27-6-3)19(24)23-20(28)22-13-14-8-7-9-21-12-14/h7-12H,4-6,13H2,1-3H3,(H2,22,23,24,28) |
InChI 键 |
AEZCAJAUIBGXHQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NCC2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)butanamide](/img/structure/B12462151.png)

![2,2-dibromo-1-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B12462164.png)
![9-[4-(1-aminopropan-2-yl)phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one](/img/structure/B12462168.png)
![3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12462178.png)
![N-{5-amino-2-[(E)-phenyldiazenyl]phenyl}acetamide](/img/structure/B12462185.png)
![1-[(N-acetylglycyl)(phenyl)amino]-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B12462187.png)

![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B12462197.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B12462216.png)


